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Compound of Interest

Compound Name: Futoamide

Cat. No.: B1256265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the total synthesis of Furosemide, a potent

loop diuretic used in the treatment of edema and hypertension. The synthesis of Furosemide,

chemically known as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, is outlined

here through two primary, industrially relevant routes. The protocols are based on established

patent literature and academic publications, offering a comprehensive guide for laboratory-

scale synthesis.

Overview of Synthetic Strategies
Two principal synthetic pathways for Furosemide have been widely reported and are detailed

below:

Route 1: Starting from 2,4-Dichlorobenzoic Acid. This classic approach involves the

chlorosulfonation of 2,4-dichlorobenzoic acid, followed by ammonolysis to form the key

sulfonamide intermediate. The final step is a nucleophilic aromatic substitution reaction with

furfurylamine.

Route 2: Starting from 4-Chloro-2-fluorotoluene. This alternative synthesis begins with the

photochlorination of 4-chloro-2-fluorotoluene to the corresponding benzotrichloride.

Subsequent chlorosulfonation, ammonolysis, and condensation with furfurylamine yield

Furosemide. This route can offer advantages in terms of yield and purity.[1][2]
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Route 1: Synthesis from 2,4-Dichlorobenzoic Acid
This synthetic route is a well-established method for the preparation of Furosemide.

Logical Workflow for Route 1

2,4-Dichlorobenzoic Acid Chlorosulfonation
ClSO3H

2,4-Dichloro-5-chlorosulfonylbenzoic Acid Ammonolysis
NH3

2,4-Dichloro-5-sulfamoylbenzoic Acid Condensation with Furfurylamine
Furfurylamine

Furosemide

Click to download full resolution via product page

Caption: Synthetic pathway of Furosemide starting from 2,4-Dichlorobenzoic Acid.

Experimental Protocols
Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

This step introduces the chlorosulfonyl group onto the aromatic ring.

Materials:

2,4-Dichlorobenzoic acid

Chlorosulfonic acid

Catalyst (e.g., Sulfuric acid, Iron trichloride, or Zinc dichloride)[3][4]

Ice water

Procedure:

In a suitable reactor, charge chlorosulfonic acid and the selected catalyst.[3]

Gradually add 2,4-dichlorobenzoic acid to the stirred mixture, maintaining the temperature

between 130-150°C.[5][6] The molar ratio of 2,4-dichlorobenzoic acid to chlorosulfonic

acid is typically around 1:3.5.[7]

The reaction is generally carried out for 1 to 6 hours.[5][6]
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After the reaction is complete, cool the mixture to room temperature.

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the

product, 2,4-dichloro-5-chlorosulfonylbenzoic acid.[5]

Filter the precipitate and wash with cold water until the filtrate is neutral.[5]

Step 2: Ammonolysis of 2,4-Dichloro-5-chlorosulfonylbenzoic Acid

The chlorosulfonyl group is converted to a sulfonamide in this step.

Materials:

2,4-Dichloro-5-chlorosulfonylbenzoic acid

Ammonia solution (e.g., ammonia water)

Hydrochloric acid

Procedure:

Add the crude 2,4-dichloro-5-chlorosulfonylbenzoic acid portion-wise to a stirred ammonia

solution, maintaining the temperature below 10°C.[8]

Stir the mixture for approximately 3 hours at 10-15°C.[7]

Acidify the reaction mixture with hydrochloric acid to a pH of 1-2 to precipitate the product,

2,4-dichloro-5-sulfamoylbenzoic acid.[7][9]

Filter the precipitate, wash with water, and dry. The product can be purified by

recrystallization from an ethanol-water mixture.[5][9]

Step 3: Condensation with Furfurylamine

The final step involves the reaction of the sulfonamide intermediate with furfurylamine.

Materials:

2,4-Dichloro-5-sulfamoylbenzoic acid
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Furfurylamine

Sodium hydroxide

Dichloromethane

Hydrochloric acid

Procedure:

A mixture of 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine is heated. The

reaction can be carried out in the presence of a solvent or neat.[10]

After the reaction, the mixture is cooled, and an aqueous solution of sodium hydroxide is

added to dissolve the product.[10]

The resulting solution is washed with dichloromethane to remove unreacted furfurylamine

and byproducts.[10]

The aqueous layer is then acidified with hydrochloric acid to precipitate Furosemide.[10]

The crude Furosemide is collected by filtration, washed with water, and can be purified by

recrystallization from ethanol.

Quantitative Data for Route 1
Step Product Yield (%)

Melting Point
(°C)

Purity (%)

2

2,4-Dichloro-5-

sulfamoylbenzoic

Acid

~79.3 232-234 >99 (HPLC)[5][7]

3 Furosemide 35-50 (overall) 206-208 -[2][11]

Route 2: Synthesis from 4-Chloro-2-fluorotoluene
This more modern approach offers potentially higher yields and purity of the final product.
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Logical Workflow for Route 2

4-Chloro-2-fluorotoluene Photochlorination
Cl2, hv

4-Chloro-2-fluoro-benzotrichloride Chlorosulfonylation & Ammonolysis

1. ClSO3H, H2SO4
2. NH4OH

4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid Condensation with Furfurylamine
Furfurylamine

Furosemide
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Caption: Synthetic pathway of Furosemide starting from 4-Chloro-2-fluorotoluene.

Experimental Protocols
Step 1: Photochlorination of 4-Chloro-2-fluorotoluene

This step involves the radical chlorination of the methyl group.

Materials:

4-Chloro-2-fluorotoluene

Gaseous chlorine

Procedure:

In an apparatus equipped for photochemical chlorination, treat 4-chloro-2-fluorotoluene

with gaseous chlorine.[1]

Bubble chlorine gas at a flow rate of 12-16 g/h per mole of the starting material.[1]

Maintain the reaction temperature at 85-95°C for 11-12 hours under UV irradiation.[1]

The product, 4-chloro-2-fluoro-benzotrichloride, can be purified by vacuum distillation.

Step 2: Chlorosulfonylation and Ammonolysis of 4-Chloro-2-fluoro-benzotrichloride

This two-part step first introduces the chlorosulfonyl group and then converts it to a

sulfonamide.

Materials:
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4-Chloro-2-fluoro-benzotrichloride

Sulfuric chlorohydrin (chlorosulfonic acid)

Sulfuric acid

Ammonium hydroxide (30%)

Dichloromethane (optional)

Procedure:

Add 4-chloro-2-fluoro-benzotrichloride to a preheated (60-140°C) mixture of sulfuric

chlorohydrin and sulfuric acid.[11]

Maintain the reaction mixture at 140-150°C for 1-3 hours.[11]

Cool the mixture and pour it into ice water to precipitate the intermediate, which is then

hydrolyzed to 4-chloro-2-fluoro-5-chlorosulfonylbenzoic acid.[1]

Filter the wet intermediate and add it in portions to a 30% ammonium hydroxide solution,

keeping the temperature below 10°C.[1][11]

Stir the solution for 2 hours.[1]

Acidify the solution with 30% sulfuric acid to a pH of 2.0 and cool to 0°C to precipitate 4-

chloro-2-fluoro-5-sulfamoylbenzoic acid.[1][11]

Step 3: Condensation with Furfurylamine

This final step is a condensation reaction to yield Furosemide.

Materials:

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

Furfurylamine

Glacial acetic acid
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Procedure:

Heat a mixture of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid and furfurylamine (molar ratio

of about 1:5) to 95°C for 2 hours.[12]

After the reaction is complete, pour the mixture into water and acidify to pH 4 with glacial

acetic acid to precipitate Furosemide.[12]

Collect the crystalline product by filtration, wash with water, and recrystallize from ethanol.

[12]

Quantitative Data for Route 2
Step Product Yield (%) Purity (%)

1
4-Chloro-2-fluoro-

benzotrichloride
95.0 (total) -[12]

2
4-Chloro-2-fluoro-5-

sulfamoylbenzoic Acid
65 94-97 (HPLC)[12]

3 Furosemide 96 -[12]

Analytical Data for Furosemide
The identity and purity of the synthesized Furosemide should be confirmed by analytical

methods.

Spectroscopic Data
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Technique Key Data

¹H NMR
Spectra available in various databases.[13][14]

[15][16]

¹³C NMR Spectra available in various databases.[13][14]

IR (KBr)

Characteristic peaks for functional groups can

be observed. Spectra are available in public

databases.[17][18][19]

Mass Spec

Molecular ion peak corresponding to the

molecular weight of Furosemide (330.74 g/mol )

is expected.[17][20]

Note: For detailed peak assignments and interpretation of spectra, refer to the cited

spectroscopic databases.

Disclaimer: These protocols are intended for informational purposes for qualified researchers

and should be carried out in a properly equipped laboratory under appropriate safety

precautions. All procedures should be performed in accordance with institutional and

governmental safety regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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